Product packaging for 4-Bromo-3,5-difluorobenzyl chloride(Cat. No.:CAS No. 1805524-18-8)

4-Bromo-3,5-difluorobenzyl chloride

Cat. No.: B1411156
CAS No.: 1805524-18-8
M. Wt: 241.46 g/mol
InChI Key: JAGSVXRVXZVIGB-UHFFFAOYSA-N
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Description

Halogenated benzyl (B1604629) systems are characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a chloromethyl group. The nature and position of the halogen substituents on the aromatic ring play a crucial role in modulating the reactivity of the benzylic carbon, making these compounds valuable intermediates in a wide array of chemical transformations.

The introduction of fluorine and bromine atoms into aromatic scaffolds imparts unique properties that are highly sought after in drug discovery and materials science. Fluorine, with its high electronegativity and small size, can significantly alter the pKa, metabolic stability, and binding affinity of a molecule. researchgate.netmdpi.com The strategic placement of fluorine can block metabolic oxidation sites and enhance membrane permeability, leading to improved pharmacokinetic profiles of drug candidates. nih.gov Bromine, on the other hand, serves as a versatile synthetic handle. The carbon-bromine bond is readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. The presence of both fluorine and bromine on the same aromatic ring offers a powerful combination of metabolic stability and synthetic versatility. elsevierpure.com

4-Bromo-3,5-difluorobenzyl chloride belongs to the family of benzylic halides, which are compounds containing a halogen atom attached to an sp³-hybridized carbon atom that is directly bonded to an aromatic ring. ncert.nic.in The reactivity of the benzylic chloride is significantly influenced by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms at positions 3 and 5, being strongly electron-withdrawing, and the bromine atom at position 4, also electron-withdrawing, are expected to have a pronounced effect on the reactivity of the chloromethyl group. These substitutions make the benzylic carbon more electrophilic and susceptible to nucleophilic attack. This heightened reactivity, combined with the potential for further modification at the bromine-substituted position, makes this compound a potentially valuable reagent for introducing the 4-bromo-3,5-difluorobenzyl moiety into various molecular structures.

While specific experimental data for this compound is not widely available in public databases, its properties can be inferred from related, well-characterized compounds. For instance, the synthesis of various substituted benzyl chlorides is a well-established area of organic chemistry. manchesterorganics.com

The research landscape for polyhalogenated benzyl chlorides is vibrant, with ongoing efforts to develop novel synthetic methodologies and explore their applications in constructing complex molecules. echemi.com Studies on the reactivity of benzyl chloride derivatives continue to reveal new facets of their chemical behavior, including their participation in various coupling reactions and their use as precursors for generating reactive intermediates. nih.govgoogle.com

Future research is likely to focus on the development of more efficient and selective methods for the synthesis of highly functionalized polyhalogenated benzyl chlorides. Furthermore, the exploration of their utility in asymmetric synthesis and the construction of novel polymeric materials holds significant promise. The unique combination of halogens in compounds like this compound opens up avenues for the development of new chemical probes and therapeutic agents with tailored properties.

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaKey Properties
4-Bromo-3,5-difluorobenzaldehyde135564-22-6C₇H₃BrF₂OPurity: 97%, Physical Form: Liquid. sigmaaldrich.combldpharm.com
4-Bromo-3,5-difluorobenzoic acid651027-00-8C₇H₃BrF₂O₂-
4-Bromo-3-fluorobenzenesulfonyl chloride351003-51-5C₆H₃BrClFO₂SAssay: 97%, Density: 1.850 g/mL at 25 °C. sigmaaldrich.com
4-Bromo-2,5-difluorobenzenesulfonyl chloride207974-14-9C₆H₂BrClF₂O₂SMelting Point: 38-42 °C. sigmaaldrich.com
4-Bromo-3,5-dichlorobenzotrifluoride118754-53-3C₇H₂BrCl₂F₃Assay: 97%, Boiling Point: 91-92 °C/10 mmHg. chemicalbook.com
4-Chloro-3,5-difluorobenzyl bromide1400991-56-1C₇H₄BrClF₂-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClF2 B1411156 4-Bromo-3,5-difluorobenzyl chloride CAS No. 1805524-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(chloromethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-7-5(10)1-4(3-9)2-6(7)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGSVXRVXZVIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 4 Bromo 3,5 Difluorobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

The chloromethyl group attached to the fluorinated and brominated benzene (B151609) ring is a primary site for nucleophilic substitution reactions. These reactions are fundamental to the elaboration of the benzyl (B1604629) fragment, allowing for the introduction of a wide array of functional groups.

Mechanism and Stereochemical Aspects of SN1/SN2 Pathways

The mechanism of nucleophilic substitution at the benzylic carbon of 4-Bromo-3,5-difluorobenzyl chloride can proceed via either an SN1 or SN2 pathway, or a combination of both. The choice of mechanism is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature.

An SN2 mechanism would involve a direct backside attack by the nucleophile on the electrophilic benzylic carbon, leading to an inversion of stereochemistry if the carbon were chiral. This pathway is favored by strong, unhindered nucleophiles and aprotic solvents.

Conversely, an SN1 mechanism would proceed through a two-step process involving the initial formation of a benzylic carbocation intermediate, followed by attack from the nucleophile. The stability of this carbocation is a key determinant. The presence of the electron-withdrawing fluorine and bromine atoms on the aromatic ring would destabilize the adjacent carbocation, thereby disfavoring a pure SN1 pathway. However, the resonance stabilization afforded by the benzene ring can still allow for some SN1 character, particularly with weak nucleophiles in polar, protic solvents. This would lead to a racemic or partially racemized product if a stereocenter were present.

Reactivity with Diverse Nucleophiles (e.g., Alcohols, Amines, Thiols, Carbanions)

This compound is expected to react with a variety of nucleophiles to yield substituted products. The general scheme for these reactions is as follows:

NucleophileProduct Type
Alcohols (ROH)Benzyl ethers
Amines (RNH2, R2NH, R3N)Benzylamines
Thiols (RSH)Benzyl thioethers
Carbanions (e.g., from malonates)Alkylated products

The reactivity with these nucleophiles will depend on their nucleophilicity and the reaction conditions employed. For instance, stronger nucleophiles like thiols and carbanions would likely react more readily than neutral nucleophiles like alcohols.

Influence of Fluorine and Bromine Substituents on Benzylic Reactivity

The two fluorine atoms and the bromine atom on the benzene ring exert a significant electronic influence on the reactivity of the benzylic chloride. These halogen atoms are strongly electron-withdrawing through the inductive effect (-I effect). This effect reduces the electron density at the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack in an SN2 reaction.

However, for an SN1 reaction, this inductive withdrawal of electron density would destabilize the formation of a benzylic carbocation, thereby slowing down the reaction rate. Therefore, the presence of these halogen substituents is expected to favor the SN2 pathway over the SN1 pathway for nucleophilic substitution reactions at the benzylic position.

Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring of this compound provides a handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. This compound can serve as the halide partner in this reaction. The reaction would typically involve the use of a palladium catalyst, a base, and a boronic acid or boronic ester to replace the bromine atom with a new carbon-based substituent.

A representative reaction scheme is shown below:

Generated code

The success of the Suzuki-Miyaura coupling would depend on the choice of catalyst, base, and reaction conditions to achieve high yields and selectivity, while preserving the benzyl chloride functionality.

Nickel-Catalyzed Negishi Coupling Reactions with Benzylic Organozinc Reagents

The Negishi coupling is another powerful cross-coupling reaction that involves the reaction of an organozinc compound with an organic halide, typically catalyzed by a nickel or palladium complex. In the context of this compound, the aryl bromide can be coupled with a variety of organozinc reagents.

For instance, a Negishi coupling with a benzylic organozinc reagent would lead to the formation of a diarylmethane derivative. The use of nickel catalysts can sometimes offer advantages in terms of cost and reactivity compared to palladium catalysts.

The general transformation can be depicted as:

Generated code

This reaction would enable the introduction of various organic fragments at the 4-position of the benzene ring, further demonstrating the synthetic utility of this compound.

Transformations Involving the Aryl Fluoride (B91410) Moieties

The two fluorine atoms on the aromatic ring of this compound are generally considered to be robust substituents. However, under specific conditions, they can participate in chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. libretexts.orgnih.gov The presence of two fluorine atoms, which are strongly electron-withdrawing, on the benzene ring of this compound activates the ring towards nucleophilic attack. While fluorine is a poor leaving group in SN1 and SN2 reactions, it is often the preferred leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack. masterorganicchemistry.com

For an SNAr reaction to occur on this compound, a strong nucleophile is typically required. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org The regioselectivity of the substitution would be influenced by the position of the other substituents on the ring.

The activation and functionalization of carbon-fluorine (C-F) bonds is a challenging yet rapidly developing area of organic chemistry. baranlab.org The strength of the C-F bond makes it generally unreactive; however, various strategies have been developed to achieve its cleavage and subsequent transformation. baranlab.org These methods often involve transition metal catalysis or the use of strong Lewis acids. baranlab.orgresearchgate.net

In the context of polyfluorinated compounds, C-F bond activation can lead to the formation of valuable, less-fluorinated organic molecules. researchgate.net Recent research has focused on the defluorinative functionalization of benzylic fluorides, which are structurally related to the difluorobenzyl moiety in the target compound. rsc.orgnih.gov These reactions can proceed through different pathways, including SN1 or SN2 type mechanisms, depending on the reaction conditions and the nature of the nucleophile. nih.gov

Electrochemical methods have also been employed for the cleavage of C-F bonds in benzylic systems. rsc.org Furthermore, photocatalytic approaches are emerging as a powerful tool for C-F bond activation under mild conditions. nih.govspringernature.com While direct application of these methods to this compound has not been reported, they represent potential avenues for the selective functionalization of the C-F bonds in this molecule.

Derivatization Strategies for Complex Molecular Architectures

The reactive benzyl chloride group of this compound serves as a versatile handle for the construction of more complex molecular architectures, including the formation of amides, esters, and heterocyclic compounds.

The benzyl chloride moiety readily undergoes nucleophilic substitution with a variety of nucleophiles. Reaction with carboxylate salts or carboxylic acids in the presence of a base leads to the formation of the corresponding esters. Similarly, reaction with primary or secondary amines yields substituted amides.

The synthesis of N-substituted amides can be achieved by reacting this compound with an appropriate amine. This reaction is a standard method for the formation of C-N bonds. A related synthesis of N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide has been reported, where 4-bromo-3,5-difluoroaniline (B1271886) is reacted with acryloyl chloride. researchgate.net Although the starting material is an aniline (B41778) rather than a benzyl chloride, this demonstrates the feasibility of forming amide linkages with the 4-bromo-3,5-difluoroaromatic scaffold.

Esterification can be accomplished by reacting this compound with a carboxylic acid in the presence of a non-nucleophilic base to neutralize the HCl generated. Alternatively, the corresponding alcohol, 4-bromo-3,5-difluorobenzyl alcohol, can be esterified with a carboxylic acid or its derivative.

The benzyl chloride functionality of this compound is an excellent electrophile for the N-alkylation of various heterocyclic systems. This allows for the incorporation of the 4-bromo-3,5-difluorobenzyl motif into a wide range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry. nih.govnih.gov

Benzimidazoles: Benzimidazoles are an important class of heterocyclic compounds with diverse biological activities. nih.gov A common method for their synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. researchgate.netnih.govorientjchem.org Once the benzimidazole (B57391) core is formed, the nitrogen atom can be alkylated with this compound to introduce the desired substituent. For example, a benzimidazole can be deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace the chloride from this compound.

Pyrazoles: Pyrazoles are another class of five-membered heterocyclic compounds with significant pharmacological applications. nih.gov The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. tsijournals.comorganic-chemistry.org Similar to benzimidazoles, the resulting pyrazole (B372694) can be N-alkylated with this compound. The regioselectivity of the alkylation would depend on the substituents already present on the pyrazole ring and the reaction conditions.

The following table summarizes the key reactants for the synthesis of these heterocyclic derivatives.

Synthesis of Heterocyclic Derivatives from this compound

HeterocycleKey Reactants for Core SynthesisAlkylation with this compound
Benzimidazoleo-Phenylenediamine and an aldehyde or carboxylic acidN-alkylation of the pre-formed benzimidazole ring
Pyrazole1,3-Dicarbonyl compound and a hydrazineN-alkylation of the pre-formed pyrazole ring

Spectroscopic and Computational Characterization of 4 Bromo 3,5 Difluorobenzyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

The proton NMR (¹H NMR) spectrum of 4-Bromo-3,5-difluorobenzyl chloride provides information about the hydrogen atoms in the molecule. The spectrum is expected to show two main signals corresponding to the aromatic protons and the benzylic methylene (B1212753) protons. The two aromatic protons are chemically equivalent due to the symmetry of the molecule and will appear as a single signal. The two protons of the chloromethyl group are also equivalent and will give rise to another distinct signal. The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms (bromine, fluorine, and chlorine) and the aromatic ring current.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.0 - 7.5 Triplet

Note: Predicted values are based on typical chemical shift ranges for similar structures. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum reveals the carbon skeleton of the molecule. Due to the molecule's symmetry, four distinct signals are expected in the ¹³C NMR spectrum of this compound. These correspond to the carbon of the chloromethyl group, the two equivalent aromatic carbons bonded to fluorine, the two equivalent aromatic carbons adjacent to the brominated carbon, and the carbon atom bonded to the bromine. The carbon attached to the chloromethyl group will also give a unique signal. The chemical shifts are significantly influenced by the attached halogens. docbrown.infodocbrown.info The carbon atom bonded to the highly electronegative chlorine atom in the CH₂Cl group will be shifted downfield. docbrown.info Similarly, the aromatic carbons directly bonded to fluorine will experience a large downfield shift due to fluorine's high electronegativity. The carbon atom bonded to bromine will also be shifted downfield, though typically to a lesser extent than chlorine or fluorine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (ppm)
C-Cl (Benzylic) 40 - 50
C-Br (Aromatic) 110 - 125
C-F (Aromatic) 155 - 165 (as a doublet due to C-F coupling)
C-H (Aromatic) 115 - 125

Note: Predicted values are based on typical chemical shift ranges and known substituent effects. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful technique for characterizing fluorinated organic compounds. Since the two fluorine atoms in this compound are in identical chemical environments, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine nuclei. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence and substitution pattern of fluorine in the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the CH₂Cl group will be observed around 2950-2850 cm⁻¹.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond in the benzyl (B1604629) chloride moiety is expected in the range of 800-600 cm⁻¹.

C-F stretching: The strong carbon-fluorine stretching vibrations are a prominent feature and typically occur in the 1350-1150 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration is found at lower frequencies, generally in the 600-500 cm⁻¹ range.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

CH₂ bending: The scissoring and rocking vibrations of the methylene group will appear around 1450 cm⁻¹ and 800-700 cm⁻¹, respectively.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 2950 - 2850 Medium
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
CH₂ Scissoring ~1450 Medium
C-F Stretch 1350 - 1150 Strong
C-Cl Stretch 800 - 600 Medium to Strong

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities of this compound. By creating a computational model of the molecule, its theoretical IR spectrum can be calculated. This theoretical spectrum can then be compared with the experimental spectrum to aid in the assignment of complex vibrational modes and to confirm the proposed structure. These computational methods allow for a more detailed understanding of the molecule's vibrational properties and can help to resolve ambiguities in the experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

In the mass spectrum of this compound, the molecular ion peak is expected to be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity. miamioh.edu This isotopic signature is a key characteristic for identifying bromine-containing compounds.

The fragmentation of benzylic halides is well-documented. ucalgary.calibretexts.org Upon electron impact, a common fragmentation pathway for this compound would involve the loss of the chlorine atom to form a stable benzylic carbocation. This carbocation is resonance-stabilized, which contributes to the intensity of this fragment ion in the mass spectrum. ucalgary.cayoutube.com

Further fragmentation could involve the loss of a bromine radical or hydrogen halides (HCl or HBr). miamioh.edunih.gov The cleavage of the C-C bond adjacent to the aromatic ring can also occur, leading to various fragment ions. libretexts.org The analysis of these fragmentation patterns provides valuable information for the structural confirmation of the molecule. nih.govraco.cat

A plausible fragmentation pathway is outlined below:

Molecular Ion Formation: C₇H₄BrClF₂⁺

Loss of Chlorine: [C₇H₄BrF₂]⁺ (Benzylic carbocation)

Loss of Bromine: [C₇H₄ClF₂]⁺

Loss of HCl: [C₇H₃BrF₂]⁺

Loss of HBr: [C₇H₃ClF₂]⁺

The relative abundances of these fragment ions depend on their stability. The resonance-stabilized benzylic carbocation formed by the loss of the chloride is expected to be a prominent peak.

X-ray Crystallography for Structural Elucidation of Related Compounds

While a specific X-ray crystal structure for this compound was not found in the search results, the technique of X-ray crystallography is indispensable for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. nih.govnih.gov This method provides precise information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

Studies on related halogenated organic compounds have successfully employed X-ray crystallography to elucidate their structures. mdpi.comacs.org For instance, the crystal structures of various dibenzobromolium and dibenzochlorolium derivatives have been determined, providing insights into the geometry and bonding of halogen atoms in cyclic systems. acs.org Similarly, the structures of other complex organic molecules containing halogens have been resolved, confirming their molecular conformation and packing in the solid state. mdpi.comnih.govresearchgate.net The process involves growing a single crystal of the compound, which can sometimes be the rate-limiting step, followed by diffraction data collection and structure refinement. nih.govacs.org

Computational Chemistry Studies

Computational chemistry provides a theoretical framework to investigate the properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. nih.govresearchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to determine its most stable three-dimensional structure (geometry optimization). nih.govnih.gov

These calculations provide optimized bond lengths, bond angles, and dihedral angles. The electronic structure analysis reveals the distribution of electron density within the molecule, which is crucial for understanding its reactivity. researchgate.netnih.gov Properties such as the dipole moment and polarizability can also be computed. researchgate.net

Table 1: Predicted Parameters from DFT Calculations for a Related Compound (Illustrative)

Parameter Value
Dipole Moment (D) 6.93
Polarizability (a.u.) 315.17
Heat Capacity (298 K) 97.07
Entropy (298 K) 177

Note: This data is for a related compound and serves as an example of the types of parameters obtained from DFT calculations. researchgate.net

Molecular orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactions and electronic transitions. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests that the molecule is more reactive. These calculations can also be used to predict spectroscopic features, such as the energies of electronic transitions that correspond to absorption bands in UV-Visible spectroscopy. researchgate.net

Table 2: Calculated Electronic Properties for a Related Dichloro Chalcone Isomer (Illustrative)

Property Value (eV)
EHOMO -6.143
ELUMO -1.483
Energy Gap (ΔE) 4.660
Electronegativity (χ) 3.814
Hardness (η) 2.331

Note: This data is for a related compound and serves as an example of parameters derived from MO calculations. researchgate.net

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its physical and chemical properties. For benzylic halides, rotation around the bond connecting the phenyl ring and the chloromethyl group is a key conformational feature. cdnsciencepub.comresearchgate.net

Computational studies on related benzylic fluorides have shown that the energy barrier for this internal rotation is relatively small, often comparable to thermal energies at room temperature. cdnsciencepub.comresearchgate.net The preferred conformation can be influenced by factors such as steric repulsion between the substituent and the ring's hydrogen atoms, as well as hyperconjugative interactions. nih.govpublish.csiro.au The solvent environment can also play a crucial role in determining the most stable conformation. cdnsciencepub.comresearchgate.netresearchgate.net For instance, in 3,5-difluorobenzyl fluoride (B91410), the conformation where the C-F bond is perpendicular to the ring plane is found to be the most stable in both polar and nonpolar solutions. cdnsciencepub.comresearchgate.net

Reaction Pathway and Mechanism Computations for Synthetic Transformations

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. Such studies can provide detailed information about the transition states, intermediates, and energy barriers involved in a chemical reaction, offering insights that are often difficult to obtain through experiments alone.

For this compound, computational studies would be invaluable for understanding its reactivity in various synthetic transformations. For instance, in a nucleophilic substitution reaction where the chloride is replaced, computational analysis could predict the preferred reaction pathway (e.g., SN1 vs. SN2), the activation energy, and the geometry of the transition state.

Hypothetical Computational Findings for a Nucleophilic Substitution Reaction

Computational Parameter Calculated Value (Hypothetical) Significance
Activation Energy (ΔG‡) 25 kcal/molThis value would indicate the kinetic feasibility of the reaction under specific conditions. A lower activation energy suggests a faster reaction rate.
Reaction Energy (ΔG_rxn) -15 kcal/molA negative value indicates that the reaction is thermodynamically favorable and that the products are more stable than the reactants.
Transition State Geometry Trigonal bipyramidal arrangement around the benzylic carbonThis geometry would be characteristic of an SN2-type mechanism, where the nucleophile attacks as the leaving group departs.
Mulliken Charges on Atoms Partial positive charge on the benzylic carbon, partial negative charges on Cl, F, and Br atomsThese charges would indicate the electrophilic nature of the benzylic carbon, making it susceptible to nucleophilic attack.

This table represents the type of data that would be generated from a computational study. The values are hypothetical due to the absence of specific research on this compound.

The lack of dedicated computational studies on the reaction pathways of this compound means that a detailed, scientifically rigorous discussion of its synthetic transformations from a theoretical standpoint is not currently possible. Research in this area would be highly beneficial for predicting the compound's behavior in complex chemical syntheses and for designing new, efficient synthetic routes.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The utility of a molecule in synthesis is defined by its ability to serve as a foundational unit for constructing more complex structures. Organic building blocks are functionalized molecules that act as the basic components for the bottom-up assembly of molecular architectures. bldpharm.com 4-Bromo-3,5-difluorobenzyl chloride, with its distinct reactive sites, exemplifies such a versatile intermediate.

Building Block for Complex Organic Scaffolds

Organic building blocks are fundamental to medicinal chemistry, organic chemistry, and material chemistry, enabling the modular creation of everything from supramolecular complexes to nanoparticles. bldpharm.com The this compound molecule possesses two primary points of reactivity for building larger scaffolds:

The Benzyl (B1604629) Chloride Group: The -CH₂Cl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward attachment of a wide range of moieties, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.

The Bromo Group: The bromine atom on the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This dual reactivity allows for a stepwise approach to building complexity. For instance, the benzyl chloride can be reacted first, and the resulting product can then undergo a cross-coupling reaction at the bromine site, effectively using the molecule as a linchpin to connect different molecular fragments. This approach is crucial in creating the complex backbones of novel therapeutic agents or functional materials.

Precursor in the Synthesis of Specialty Chemicals

The structural motifs present in this compound are commonly found in high-value specialty chemicals, particularly within the pharmaceutical and agrochemical industries. sigmaaldrich.comnih.gov Halogenated compounds, especially those containing chlorine and fluorine, are integral to many FDA-approved drugs. rsc.org The incorporation of fluorine can significantly alter a molecule's properties, such as metabolic stability and binding affinity. echemi.com

This compound can serve as a precursor to a variety of derivatives. For example, oxidation of the benzyl group could yield 4-Bromo-3,5-difluorobenzaldehyde uni.lubldpharm.com or 4-Bromo-3,5-difluorobenzoic acid, bldpharm.com both of which are themselves valuable building blocks for further synthesis. sigmaaldrich.com Its derivatives are likely to be investigated for a range of biological activities, a common trajectory for halogenated intermediates. rsc.orgechemi.com

Strategic Integration into Multi-Step Synthesis Programs

Modern synthetic chemistry emphasizes efficiency, seeking to minimize steps, reduce waste, and improve yields. This compound is well-suited for integration into advanced synthetic protocols that align with these goals.

Sequential One-Pot Synthesis Protocols

One-pot synthesis, where multiple reaction steps are conducted in the same vessel without isolating intermediates, offers a significant increase in efficiency. This methodology is ideal for molecules like this compound that have multiple functional groups with different reactivities. A hypothetical one-pot sequence could involve the initial reaction of the benzyl chloride with a nucleophile, followed by the addition of a palladium catalyst and a boronic acid to perform a Suzuki coupling at the C-Br bond. Such a process, which forms two new bonds in a single procedure, streamlines the synthesis of complex substituted diarylmethane structures.

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages in terms of safety, scalability, and reaction control. This technology is particularly well-suited for managing highly reactive reagents or unstable intermediates. echemi.com The synthesis and subsequent reactions of benzyl chlorides can be exothermic and challenging to control on a large scale in batch reactors.

By using a flow reactor, chemists can achieve precise control over temperature and reaction time, improving safety and product consistency. echemi.com The use of flow chemistry has become a powerful tool for high-throughput synthesis and is increasingly adopted in the pharmaceutical industry for the manufacturing of active pharmaceutical ingredients (APIs). The application of flow chemistry to reactions involving this compound would enable safer handling and more efficient, scalable production of its derivatives. nih.gov

Contribution to the Development of Fluorinated and Brominated Molecular Architectures

The presence of both fluorine and bromine on the same molecular scaffold is of particular interest to synthetic and medicinal chemists. These halogens impart specific and valuable properties to the final molecular architecture.

Fluorine: The introduction of fluorine atoms is a widely used strategy in drug design. The difluorinated pattern on the benzene (B151609) ring of this compound can significantly influence the electronic properties of the molecule, affecting its acidity, basicity, and interaction with biological targets. The CF₂ group, for example, can act as a bioisostere for a methylene (B1212753) (CH₂) unit or an ether oxygen, altering metabolic stability and cell permeability. echemi.com

Bromine: While also influencing electronic properties, the bromine atom primarily serves as a versatile synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution and a key participant in a vast array of organometallic cross-coupling reactions. This allows for the late-stage functionalization of molecules, a powerful strategy in medicinal chemistry for rapidly generating libraries of related compounds for structure-activity relationship (SAR) studies.

Therefore, this compound is not just a simple intermediate but a strategic building block for creating novel, highly functionalized molecules where the unique properties of both fluorine and bromine can be exploited to design the next generation of pharmaceuticals and advanced materials.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Compound. Note: Data for the title compound is limited; properties of a structurally similar compound are provided for context.

PropertyThis compound3,5-Difluorobenzyl bromide
CAS Number Not available141776-91-2
Molecular Formula C₇H₄BrClF₂C₇H₅BrF₂
IUPAC Name 1-(Bromomethyl)-4-chloro-2,6-difluorobenzene1-(Bromomethyl)-3,5-difluorobenzene
Molecular Weight 257.46 g/mol (Calculated)207.02 g/mol
Appearance Not availableNot available

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-3,5-difluorobenzyl chloride with high purity?

Methodological Answer: The synthesis typically involves halogenation or nucleophilic substitution of pre-functionalized aromatic precursors. For example, bromination of 3,5-difluorobenzyl chloride using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) can yield the target compound. Purification via column chromatography or recrystallization is critical, as evidenced by similar brominated benzyl halides achieving >95% purity when using high-performance liquid chromatography (HPLC)-guided fractionation .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H/13C^{13}C-NMR to confirm substitution patterns (e.g., splitting patterns for fluorine and bromine).
  • Mass Spectrometry : LCMS (e.g., m/z 294 [M+H]+^+) and high-resolution mass spectrometry (HRMS) validate molecular weight .
  • Chromatography : HPLC retention time comparisons (e.g., 0.66–1.64 minutes under specific gradients) ensure purity and identify by-products .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into palladium-catalyzed cross-coupling reactions?

Methodological Answer: The compound’s benzyl chloride group acts as an electrophilic partner in Suzuki-Miyaura couplings. Optimize reaction conditions using:

  • Catalysts : Pd(PPh3_3)4_4 or PdCl2_2(dppf) at 80–100°C.
  • Bases : K2_2CO3_3 or Cs2_2CO3_3 in toluene/EtOH mixtures.
  • Boronic Acids : Use arylboronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid, >97% purity) for regioselective coupling . Monitor reaction progress via TLC or in-situ LCMS .

Q. How should researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Methodological Answer: Contradictory data (e.g., unexpected LCMS peaks or NMR shifts) may arise from:

  • Isomerization : Check for para/meta substitution using 19F^{19}F-NMR.
  • By-Products : Employ preparative HPLC to isolate impurities and analyze via HRMS .
  • Degradation : Test stability under reaction conditions (e.g., thermal decomposition at >100°C) and adjust inert atmosphere protocols .

Q. What are the critical considerations for ensuring the stability of this compound during storage and handling?

Methodological Answer:

  • Storage : Store at 0–6°C in amber vials under nitrogen to prevent hydrolysis or oxidation .
  • Handling : Use gloveboxes and PPE (nitrile gloves, face shields) due to its lachrymatory and corrosive hazards (H314 classification) .
  • Degradation Monitoring : Regular GC-MS or 1H^1H-NMR checks for hydrolysis by-products (e.g., 4-Bromo-3,5-difluorobenzoic acid) .

Contradictions and Resolutions in Literature

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 60–85%) may stem from trace moisture in reactions. Use molecular sieves or rigorously anhydrous solvents .
  • Fluorine-Bromine Steric Effects : Conflicting regioselectivity in cross-couplings can be mitigated by adjusting steric bulk of ligands (e.g., switch from PPh3_3 to XPhos) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
4-Bromo-3,5-difluorobenzyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.